molecular formula C25H18Cl3N5Na2O10S3 B12747984 2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt CAS No. 83399-70-6

2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt

Cat. No.: B12747984
CAS No.: 83399-70-6
M. Wt: 797.0 g/mol
InChI Key: RMDKWDZJPFQAKN-UHFFFAOYSA-L
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Description

2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt is a complex organic compound. It is characterized by its azo group, sulfonic acid groups, and multiple chlorine substitutions. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt involves multiple steps. The process typically begins with the nitration of benzene derivatives, followed by the introduction of sulfonic acid groups through sulfonation reactions. The azo group is introduced via diazotization and coupling reactions. The final product is obtained after several purification steps .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and sodium nitrite for diazotization. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various substituted benzene derivatives, amines, and sulfonic acid derivatives .

Scientific Research Applications

2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt is used in several scientific research applications:

Mechanism of Action

The mechanism by which 2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt exerts its effects involves interactions with various molecular targets. The azo group can undergo reduction to form amines, which can interact with proteins and enzymes, altering their activities. The sulfonic acid groups enhance the compound’s solubility and reactivity in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt
  • 2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, potassium salt

Uniqueness

The unique combination of chlorine substitutions, azo group, and sulfonic acid groups in 2,5-Dichloro-4-(4-((5-((3-chloro-3-(phenylsulphonyl)propionyl)amino)-2-sulphophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt gives it distinct chemical properties. These properties make it particularly useful in applications requiring high stability, solubility, and reactivity .

Properties

CAS No.

83399-70-6

Molecular Formula

C25H18Cl3N5Na2O10S3

Molecular Weight

797.0 g/mol

IUPAC Name

disodium;4-[4-[[5-[[3-(benzenesulfonyl)-3-chloropropanoyl]amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate

InChI

InChI=1S/C25H20Cl3N5O10S3.2Na/c1-13-24(25(35)33(32-13)19-10-17(27)21(11-16(19)26)46(41,42)43)31-30-18-9-14(7-8-20(18)45(38,39)40)29-23(34)12-22(28)44(36,37)15-5-3-2-4-6-15;;/h2-11,22,24H,12H2,1H3,(H,29,34)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2

InChI Key

RMDKWDZJPFQAKN-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)CC(S(=O)(=O)C3=CC=CC=C3)Cl)S(=O)(=O)[O-])C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+]

Origin of Product

United States

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